Bis(2-diphenylphosphinoethyl)phenylphosphine

Catalog No.
S704659
CAS No.
23582-02-7
M.F
C34H33P3
M. Wt
534.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-diphenylphosphinoethyl)phenylphosphine

CAS Number

23582-02-7

Product Name

Bis(2-diphenylphosphinoethyl)phenylphosphine

IUPAC Name

bis(2-diphenylphosphanylethyl)-phenylphosphane

Molecular Formula

C34H33P3

Molecular Weight

534.5 g/mol

InChI

InChI=1S/C34H33P3/c1-6-16-30(17-7-1)35(26-28-36(31-18-8-2-9-19-31)32-20-10-3-11-21-32)27-29-37(33-22-12-4-13-23-33)34-24-14-5-15-25-34/h1-25H,26-29H2

InChI Key

AXVOAMVQOCBPQT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)CCP(C4=CC=CC=C4)C5=CC=CC=C5

The exact mass of the compound Bis(2-diphenylphosphinoethyl)phenylphosphine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 635021. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(2-diphenylphosphinoethyl)phenylphosphine (CAS 23582-02-7), commonly referred to as linear triphos, is a highly versatile tridentate polyphosphine ligand utilized in advanced homogeneous catalysis and organometallic synthesis. Featuring a central phenylphosphine donor flanked by two terminal diphenylphosphinoethyl groups, it provides a robust PPP donor set capable of stabilizing transition metals (e.g., Co, Ru, Pd) in low oxidation states. In procurement and process design, this ligand is primarily selected for its ability to enable earth-abundant base metal catalysis—such as cobalt-catalyzed reductive aminations—as a direct replacement for precious metal systems. Its specific ethylene-linked backbone and linear topology offer precise control over metal coordination geometry, making it a critical performance driver in stereoselective synthesis and C-H activation workflows where standard bidentate or tripodal phosphines fail [1].

Generic substitution of linear triphos with its widely available tripodal isomer (1,1,1-tris(diphenylphosphinomethyl)ethane) or common bidentate ligands (e.g., dppp) routinely fails due to fundamental differences in coordination geometry and chelate bite angle. While the tripodal isomer is conformationally restricted to facial (fac) coordination, linear triphos can adopt meridional (mer) or distorted geometries, which is essential for opening specific coordination sites during catalytic cycles. In practical applications, substituting linear triphos with bidentate ligands in cobalt-catalyzed alkyne dimerization completely inverts the stereoselectivity from the Z-isomer to the E-isomer. Furthermore, expanding the ligand backbone by just one carbon (to a trimethylene linkage) in palladium systems shifts the reactivity from productive solvent C-H activation to the formation of dead-end inactive hydride complexes. Consequently, buyers cannot treat tridentate phosphines as interchangeable without risking total loss of target selectivity or catalytic activity [1].

Complete Stereochemical Inversion vs. Bidentate dppp

In the cobalt-catalyzed head-to-head dimerization of terminal alkynes, the choice of phosphine ligand dictates the stereochemistry of the resulting 1,3-enyne. Utilizing the bidentate ligand dppp yields the E-configured enyne. However, switching to the tridentate linear triphos ligand completely inverts the stereoselectivity, exclusively favoring the thermodynamically less common Z-enyne isomer. This demonstrates that linear triphos is not just a stabilizing spectator ligand, but a direct stereocontrol element [1].

Evidence DimensionStereoselectivity of head-to-head alkyne dimerization
Target Compound DataZ-selective enyne formation
Comparator Or BaselineBidentate dppp ligand (E-selective enyne formation)
Quantified DifferenceComplete inversion from E-isomer to Z-isomer
ConditionsCobalt-catalyzed dimerization of terminal alkynes with ZnI2 additive

Allows synthetic chemists to access the challenging Z-enyne isomer simply by specifying this exact tridentate ligand in their cobalt catalyst formulation.

Enabling Earth-Abundant Cobalt Catalysis over Fe/Mn Alternatives

Linear triphos uniquely enables cobalt to perform highly efficient reductive amination of carbonyls using gaseous ammonia and hydrogen, a process traditionally requiring noble metals. When linear triphos is complexed with cobalt, it achieves a 96% yield of the target primary amine. In direct contrast, pairing linear triphos with iron yields only secondary imines (0% primary amine), and manganese complexes remain completely inactive. The specific[triphos-CoH]+ mono-cationic intermediate stabilized by this ligand is essential for the rate-determining H2 metathesis step [1].

Evidence DimensionPrimary amine yield in reductive amination
Target Compound Data96% yield (with Cobalt)
Comparator Or BaselineIron (0% primary amine) and Manganese (Inactive)
Quantified Difference96% absolute yield increase over Fe/Mn analogues
ConditionsHomogeneous reductive amination of aldehydes/ketones with NH3 and H2

Justifies the procurement of linear triphos to successfully replace expensive Rh/Ru/Ir catalysts with earth-abundant cobalt in industrial amine synthesis.

Bite-Angle Dependent Solvent Acidification vs. Trimethylene Analogues

The specific ethylene linkage of linear triphos provides a precise chelate bite angle that allows Pd(II) complexes to dramatically acidify acetonitrile solvent by >8 pKa units, leading to the formation of active [Pd(triphos)(CH2CN)]+ complexes under mild basic conditions. When the backbone is extended by a single carbon to a trimethylene analogue (RP(CH2CH2CH2PR2)2), the larger bite angle prevents this activation, resulting instead in the formation of an inactive hydride complex[1].

Evidence DimensionSolvent C-H activation and complex formation
Target Compound Data>8 pKa unit acidification, yielding active cyanomethyl complex
Comparator Or BaselineTrimethylene-linked triphosphine (Forms inactive hydride complex)
Quantified DifferenceActive C-C bond forming precursor vs. dead-end inactive species
ConditionsDeprotonation of acetonitrile by mild bases in the presence of Pd(II) phosphine complexes

Highlights why buyers must source the exact ethylene-linked linear triphos rather than homologated alternatives to maintain catalytic viability in C-H activation workflows.

Accelerated Substrate Coordination vs. Tripodal Triphos

In photochemical applications, the 16-electron transient species Ru(etp)(CO) generated by UV irradiation of the linear triphos (etp) complex exhibits exceptionally fast reaction kinetics. Time-resolved spectroscopy demonstrates that this transient reacts with substrates (e.g., Et3SiH) at rate constants of approximately 10^8 dm3 mol-1 s-1. These reaction rates are quantitatively higher than those observed for analogous ruthenium complexes bearing either the tripodal triphos isomer or monodentate PPh3 ligands[1].

Evidence DimensionTransient reaction rate constant with substrates
Target Compound Data~10^8 dm3 mol-1 s-1 (Linear triphos)
Comparator Or BaselineTripodal triphos and PPh3 analogues (Lower reaction rates)
Quantified DifferenceSignificantly faster substrate coordination kinetics
ConditionsNanosecond laser flash photolysis of Ru(ligand)(CO)H2 in cyclohexane

Critical for designing highly responsive photochemical catalysts where rapid substrate trapping outcompetes non-productive recombination pathways.

Earth-Abundant Metal Catalysis

Ideal for formulating cobalt-based homogeneous catalysts for the reductive amination of carbonyls to primary amines, serving as a direct, cost-effective replacement for precious metal (Rh, Ir, Ru) catalyst systems in pharmaceutical and fine chemical manufacturing [1].

Stereoselective Alkyne Dimerization

The required ligand for accessing Z-configured 1,3-enynes via cobalt-catalyzed head-to-head dimerization of terminal alkynes, where standard bidentate phosphines would incorrectly yield the E-isomer [2].

Advanced C-H Activation Workflows

Highly suited for palladium-catalyzed cross-coupling methodologies that rely on the generation of active alpha-cyanoalkyl or related intermediates, leveraging the specific chelate bite angle of the ethylene backbone [3].

XLogP3

7.1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23582-02-7

Wikipedia

Bis(2-(diphenylphosphino)ethyl)phenylphosphine

Dates

Last modified: 08-15-2023

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